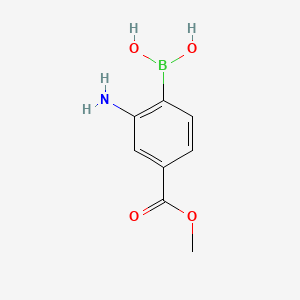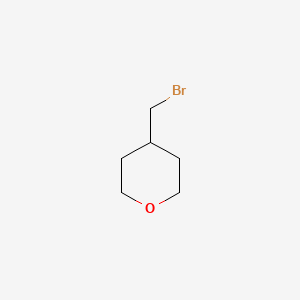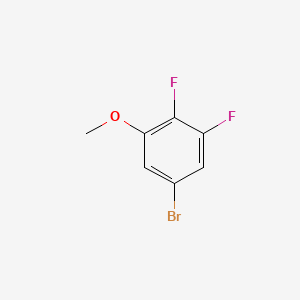
(2-氨基-4-(甲氧羰基)苯基)硼酸
描述
“(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 380430-55-7 . It is a solid at room temperature . The molecular weight of this compound is 231.44 .
Physical And Chemical Properties Analysis
“(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 231.44 .科学研究应用
(2-氨基-4-(甲氧羰基)苯基)硼酸应用的综合分析
(2-氨基-4-(甲氧羰基)苯基)硼酸是一种用途广泛的化合物,在科学研究中有着广泛的应用。以下是其在各个领域独特应用的详细分析。
喹啉衍生物的合成: 该化合物是合成喹啉衍生物的关键中间体,喹啉衍生物对于开发新型药物至关重要 。 喹啉具有多种重要的生物学特性,包括抗HIV、抗结核和抗癌活性 .
硼中子俘获疗法 (BNCT): 作为硼载体,(2-氨基-4-(甲氧羰基)苯基)硼酸适用于BNCT,这是一种靶向癌症治疗方法,利用含硼化合物破坏癌细胞 .
疫苗佐剂的开发: 该化合物用于制备疫苗佐剂。 这些佐剂增强了机体对疫苗的免疫反应,使其更有效 .
铃木-宫浦交叉偶联反应: 它用于铃木-宫浦交叉偶联反应,这是一种广泛用于有机合成中构建碳-碳键的方法 。该反应在合成各种生物活性化合物中起着至关重要的作用。
传感应用: 硼酸,包括(2-氨基-4-(甲氧羰基)苯基)硼酸,用于检测二醇和阴离子。 它们在新型传感方法中用作分子受体,包括光学和电化学方法 .
大肠杆菌蛋氨酸氨肽酶抑制剂: 该化合物已用于合成大肠杆菌蛋氨酸氨肽酶抑制剂,该酶在蛋白质成熟中起作用。 coli蛋氨酸氨肽酶,一种在蛋白质成熟中起作用的酶 .
氢气析出研究: 它用于制备光活性金属-有机框架,这些框架可以促进有效的氢气析出。 这是通过协同光激发和电子注入实现的 .
安全和危害
“(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid” is considered hazardous. It may cause skin and eye irritation . Safety precautions include washing skin after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .
生化分析
Biochemical Properties
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is particularly known for its interaction with serine proteases, where it acts as a reversible inhibitor by forming a covalent bond with the active site serine residue. This interaction is crucial in studying enzyme kinetics and developing enzyme inhibitors for therapeutic purposes. Additionally, (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid can form complexes with diols and carbohydrates, which is useful in the study of carbohydrate metabolism and glycoprotein interactions .
Cellular Effects
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting specific enzymes involved in signal transduction. For example, it has been observed to inhibit the activity of tyrosine kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in gene expression and cellular metabolism, impacting cell proliferation, differentiation, and apoptosis. Studies have also shown that (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid can modulate the activity of proteasomes, affecting protein degradation pathways and cellular homeostasis .
Molecular Mechanism
The molecular mechanism of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid involves its ability to form covalent bonds with specific biomolecules. This compound can act as a competitive inhibitor by binding to the active site of enzymes, preventing substrate access. In the case of serine proteases, (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid forms a covalent bond with the serine residue, leading to enzyme inhibition. Additionally, it can interact with the catalytic sites of tyrosine kinases, altering their activity and downstream signaling pathways. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid can vary over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Studies have shown that prolonged exposure to light or high temperatures can lead to the degradation of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid, reducing its efficacy. Long-term studies in vitro have demonstrated that the compound can maintain its inhibitory effects on enzymes and cellular processes for several days, but its activity may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid in animal models are dose-dependent. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity. The compound can interact with enzymes such as cytochrome P450s, influencing its metabolic fate and clearance from the body. Additionally, (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid can affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy balance .
Transport and Distribution
The transport and distribution of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Studies have shown that (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. The localization and accumulation of the compound can influence its efficacy and toxicity in different tissues .
Subcellular Localization
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid exhibits specific subcellular localization patterns that can affect its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid can localize to the cytoplasm, nucleus, or mitochondria, where it interacts with target biomolecules and exerts its effects. The subcellular localization of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid can influence its role in cellular processes and its overall biological activity .
属性
IUPAC Name |
(2-amino-4-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,12-13H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHRJDVIFHDPLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372253 | |
| Record name | (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774530-27-7 | |
| Record name | (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272161.png)







